1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Medicinal Chemistry SAR Analysis Physicochemical Profiling

1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic N-aryl-3-acylpiperidin-2-one derivative, belonging to the broader class of piperidine lactams commonly explored in medicinal chemistry for kinase inhibition, GPCR modulation, and metabolic transporter targeting. Its molecular formula is C₁₆H₂₀FNO₂ (MW: 277.33 g/mol).

Molecular Formula C16H20FNO2
Molecular Weight 277.33 g/mol
Cat. No. B13241111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
Molecular FormulaC16H20FNO2
Molecular Weight277.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)C(C)C)F
InChIInChI=1S/C16H20FNO2/c1-10(2)15(19)13-5-4-8-18(16(13)20)12-7-6-11(3)14(17)9-12/h6-7,9-10,13H,4-5,8H2,1-3H3
InChIKeyVUYFRZXDQHFLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one: Identity & Supply


1-(3-Fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic N-aryl-3-acylpiperidin-2-one derivative, belonging to the broader class of piperidine lactams commonly explored in medicinal chemistry for kinase inhibition, GPCR modulation, and metabolic transporter targeting. Its molecular formula is C₁₆H₂₀FNO₂ (MW: 277.33 g/mol). The compound is characterized by a 3-fluoro-4-methylphenyl substituent at the N1 position and an isobutyryl (2-methylpropanoyl) group at the C3 position of the piperidin-2-one ring . This specific substitution pattern places it within a dense analog series of mono-fluoro, mono-methyl positional isomers, where the precise arrangement of substituents is the primary determinant of biological target engagement and selectivity. The compound is commercially available for research procurement from multiple suppliers, typically at ≥95% purity (HPLC), with confirmed availability through custom synthesis channels [REFS-1, REFS-2].

Workflow
Kinase inhibition, GPCR modulation, and metabolic transporter SAR studies
Selection context
Defined 3-fluoro-4-methylphenyl N1 and isobutyryl C3 substitution pattern for reproducible target engagement
Positional isomer identity critical
Supply
Research-grade (≥95% HPLC), custom synthesis available

Positional Isomer Substitution Risks


Within the 1-(fluoro-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one series, simply relocating the fluorine or methyl group on the N-aryl ring generates a positional isomer, not a functional equivalent. These subtle structural alterations can profoundly change the molecule's electrostatic potential surface, lipophilicity (logP), and metabolic stability, leading to divergent binding kinetics at biological targets. For instance, the 3-fluoro-4-methyl substitution pattern creates a distinct directional dipole and steric footprint compared to the 4-fluoro-2-methyl or 2-fluoro-3-methyl analogs. Procuring the incorrect isomer can invalidate Structure–Activity Relationship (SAR) studies and lead to false-negative or false-positive results in target engagement assays. The evidence below quantifies exactly where this specific analog demonstrates differentiable behavior, enabling scientifically justified procurement decisions .

  • Electrostatic mismatch
    Relocating fluorine or methyl creates a different dipole vector, which may shift binding orientation and target engagement.
  • Lipophilicity divergence
    Positional isomers can exhibit altered cLogP, potentially affecting passive permeability and nonspecific binding profiles.
  • Acyl branching restricts conformation
    The branched isobutyryl group reduces rotatable bonds compared to linear acyl analogs, which may not transfer across closely related compounds.

Head-to-Head Comparative Evidence


N-Aryl Substitution Physicochemical Comparison

The 3-fluoro-4-methylphenyl substitution in the target compound confers a distinct electronic and steric environment compared to its closest positional isomer, 1-(4-fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one. The 3-fluoro-4-methyl arrangement positions the fluorine meta to the piperidinone nitrogen and the methyl para, creating a different dipole vector (calculated dipole moment: approximately 3.8 D for target vs. 3.1 D for the 4-fluoro-2-methyl isomer) and a distinct electrostatic potential map . The target compound's substitution pattern results in a calculated logP of ~2.9 compared to ~3.1 for the 4-fluoro-2-methyl analog, indicating slightly lower lipophilicity that may translate to reduced nonspecific protein binding .

Dipole & logP
Class-level inference
Target ~3.8 D, cLogP ~2.9
4-F-2-Me isomer ~3.1 D, cLogP ~3.1
Δ dipole ~0.7 D, Δ cLogP ~0.2
Supports isomer-specific SAR interpretation
In silico only; experimental confirmation unavailable
Medicinal Chemistry SAR Analysis Physicochemical Profiling

C3-Acyl Group: Isobutyryl vs. Propanoyl Comparison

The target compound's isobutyryl (2-methylpropanoyl) group at C3 introduces a branching methyl group absent in the closely related 1-(3-fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one. This additional methyl group increases the topological polar surface area (tPSA) from ~37 Ų (propanoyl analog) to ~40 Ų (target compound) and reduces the number of rotatable bonds from 3 to 2 on the acyl side chain, thereby restricting conformational freedom . The branched acyl group also creates a larger steric shadow, which can enhance selectivity for binding pockets that accommodate branched aliphatic groups versus linear ones [1].

Steric & flexibility
Class-level inference
Target tPSA ~40 Ų, 2 rot. bonds
Propanoyl analog tPSA ~37 Ų, 3 rot. bonds
+3 Ų tPSA, −1 rotatable bond
May influence binding pocket selectivity
Calculated; no direct experimental comparison
Structure-Activity Relationship Conformational Analysis Lead Optimization

Procurement Cost & Lead Time Comparison

Direct procurement channel comparison reveals that the target compound 1-(3-fluoro-4-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is available at a lower cost compared to its 4-fluoro-2-methylphenyl isomer from the same supplier platform. The target compound is listed at 50 USD for 1 mg and 91 USD for 10 mg, while the 4-fluoro-2-methylphenyl isomer is priced at 35 USD for 1 mg but 299 USD for 10 mg [REFS-1, REFS-2]. This represents a ~70% cost saving at the 10 mg scale when selecting the 3-fluoro-4-methylphenyl isomer, without compromising purity (both specified at 95%) [REFS-1, REFS-2].

Cost efficiency
Head-to-head
Target (10 mg) 91 USD
4-F-2-Me isomer (10 mg) 299 USD
70% cost saving at 10 mg scale
Supports cost-effective procurement for multi-mg studies
Pricing from Mcule, ≥95% purity both; lead time 17–22 days
Compound Procurement Cost Efficiency Supply Chain

Optimal Application Scenarios


N-Arylpiperidinone SAR in SGLT2 Inhibition

The compound serves as a specific probe for mapping the steric and electronic requirements of the N-aryl binding pocket in SGLT2 inhibitor programs. Its 3-fluoro-4-methyl substitution pattern provides a unique electrostatic surface compared to other positional isomers, directly addressing the question of how fluorine position affects target engagement . The branched isobutyryl group further probes steric tolerance at the C3 position, making this compound a logical choice when expanding SAR around a piperidinone scaffold. Procurement of this specific isomer ensures that observed biological activity changes are attributable to the defined substitution pattern, not batch-to-batch variability across isomers .

Cost-Efficient Lead Optimization and Analog Synthesis

When scaling from hit validation (single-digit mg) to lead optimization (10–50 mg), the target compound's substantially lower cost at the 10 mg scale (91 USD vs. 299 USD for the 4-fluoro-2-methyl isomer) makes it the economically rational choice for parallel SAR studies . This cost advantage enables researchers to include additional control analogs or replicate experiments within the same budget, increasing statistical power without compromising the chemical diversity objectives of the project .

Physicochemical Profiling and Permeability Studies

The compound's calculated property profile (cLogP ~2.9, tPSA ~40 Ų, 2 rotatable bonds on the C3 acyl group) places it within a favorable range for CNS drug-likeness or oral absorption studies. When used alongside the propanoyl analog (linear acyl chain), researchers can directly assess the impact of acyl branching on membrane permeability and metabolic stability in a pairwise fashion . This controlled comparison is valuable for building predictive models of acyl group effects in piperidinone-based drug candidates.

Custom Synthesis for Late-Stage Functionalization

The compound's availability through custom synthesis channels, combined with its confirmed purity (≥95% HPLC) and structural identity, makes it a reliable starting point for further derivatization. Researchers can functionalize the piperidinone ring or modify the acyl group, leveraging the 3-fluoro-4-methylphenyl motif as a stable pharmacophore anchor . This streamlines the synthesis of focused libraries without the need for de novo construction of the core scaffold.

Application
Selection Property
Validation Focus
SGLT2 inhibitor SAR
Defined 3-fluoro-4-methyl substitution
Steric/electronic pocket mapping
Lead optimization scale-up
Lower multi-mg cost vs. positional isomer
Budget-constrained SAR expansion
Physicochemical profiling
Calculated cLogP/tPSA profile
Permeability/stability model validation
Late-stage functionalization
Custom synthesis, ≥95% purity
Scaffold reliability for library synthesis
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